An In-depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid
An In-depth Technical Guide to 4-(3-Methyl-2-thienyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Methyl-2-thienyl)-4-oxobutyric acid, identified by the CAS number 39712-64-6 , is a fascinating heterocyclic compound that stands at the intersection of aromatic chemistry and functionalized carboxylic acids.[1][2] Its molecular architecture, featuring a substituted thiophene ring linked to a butyric acid chain via a ketone, makes it a molecule of significant interest for synthetic chemists and drug discovery professionals. The thiophene moiety, a well-known bioisostere of the benzene ring, offers a unique electronic and steric profile that is often exploited in the design of novel therapeutic agents.[3] Simultaneously, the butyric acid functional group is a recognized pharmacophore, most notably for its role in the inhibition of histone deacetylases (HDACs).[1][4][5][6][7]
This technical guide provides a comprehensive overview of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid, from its fundamental physicochemical properties and synthesis to its potential applications as a versatile building block in the development of next-generation therapeutics. While experimental data for certain specific properties of this compound are not widely published, this guide consolidates the available information and provides expert insights based on established chemical principles and data from analogous structures.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 39712-64-6 | [1][2] |
| Molecular Formula | C₉H₁₀O₃S | [1][2] |
| Molecular Weight | 198.24 g/mol | [1][2] |
| Density | 1.284 g/cm³ | [1][2] |
| Boiling Point | 404.4 °C at 760 mmHg | [1][2] |
| Flash Point | 198.4 °C | [2] |
| Melting Point | Not available | [1][2] |
| Purity (typical) | ≥97.0% | [1][2] |
Synthesis and Mechanism
The most direct and industrially scalable route to 4-(3-Methyl-2-thienyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride.[4][8][9] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.
The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid catalyst. This highly electrophilic intermediate is then attacked by the electron-rich 2-methylthiophene ring. The substitution occurs preferentially at the 5-position of the thiophene ring due to the directing effect of the methyl group and the inherent reactivity of the thiophene nucleus. However, acylation at the 2-position of the thiophene ring is also possible, leading to the desired product. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.
Experimental Protocol (Hypothetical)
The following is a plausible, step-by-step protocol for the laboratory-scale synthesis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid, based on established methods for Friedel-Crafts acylation.
Materials:
-
2-Methylthiophene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
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Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane.
-
Formation of the Acylium Ion: To the stirred suspension of AlCl₃ in DCM, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C with an ice bath. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of 2-Methylthiophene: Dissolve 2-methylthiophene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-methylthiophene solution dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture.
Analytical Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methyl group, and the two methylene groups of the butyric acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid will be the most downfield signals.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the butyric acid chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.
Applications in Drug Development
The true potential of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid lies in its utility as a scaffold for the synthesis of novel drug candidates. The combination of the thiophene ring and the butyric acid moiety presents a compelling starting point for targeting multiple pathways implicated in various diseases.
Thiophene Derivatives as Kinase Inhibitors
The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors.[3][8][9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The thiophene core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. By functionalizing the butyric acid chain of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid, medicinal chemists can introduce various pharmacophores to target specific kinases with high potency and selectivity.
Butyric Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors
Butyric acid and its derivatives are well-established inhibitors of histone deacetylases (HDACs).[1][4][5][6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer cells, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes and induce apoptosis in cancer cells. The butyric acid moiety of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid can serve as the zinc-binding group, a key feature of many HDAC inhibitors.
The dual nature of this molecule suggests its potential as a starting point for the development of dual-target inhibitors, which could offer synergistic therapeutic effects and a lower likelihood of drug resistance.
Safety and Handling
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-(3-Methyl-2-thienyl)-4-oxobutyric acid is a valuable and versatile chemical entity with significant, yet largely untapped, potential in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation, combined with the proven pharmacological relevance of its constituent thiophene and butyric acid motifs, makes it an attractive starting point for the development of novel kinase and HDAC inhibitors. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents for a range of diseases, most notably cancer. This guide serves as a foundational resource for researchers embarking on the exploration of this promising molecule.
References
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Chemsrc. 4-(3-METHYL-2-THIENYL)-4-OXOBUTYRIC ACID | CAS#:39712-64-6. Available from: [Link]
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):425-436.
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Mol Cancer Ther. 2005;4(12):1952-61.
- Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):425-436.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem. 2023;15(16):1443-1466.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019;4(5):9358-9366.
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PubChem. 4-(Methylthio)-2-oxobutyric acid. Available from: [Link]
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Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]
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PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
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FooDB. Showing Compound 4-(Methylthio)-2-oxobutanoic acid (FDB011626). Available from: [Link]
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NP-MRD. Showing NP-Card for 2-Oxo-4-methylthiobutanoic acid (NP0044534). Available from: [Link]
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Chemsrc. 4-(3-METHYL-2-THIENYL)-4-OXOBUTYRIC ACID | CAS#:39712-64-6. Available from: [Link]
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